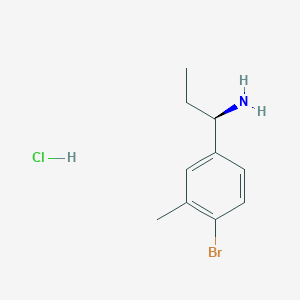
(R)-1-(4-Bromo-3-methylphenyl)propan-1-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(4-BROMO-3-METHYLPHENYL)PROPAN-1-AMINEHCL is a chiral amine compound that features a bromine and methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-BROMO-3-METHYLPHENYL)PROPAN-1-AMINEHCL typically involves the following steps:
Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Chiral Amine Formation: The chiral amine can be synthesized through reductive amination of the corresponding ketone using a chiral reducing agent or catalyst.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the bromine group to a hydrogen or other substituents.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of de-brominated or hydrogenated products.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology
- Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine
- Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ®-1-(4-BROMO-3-METHYLPHENYL)PROPAN-1-AMINEHCL exerts its effects depends on its interaction with molecular targets such as enzymes, receptors, or other proteins. The bromine and methyl groups may influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-BROMOPHENYL)PROPAN-1-AMINEHCL: Lacks the methyl group, which may affect its reactivity and biological activity.
®-1-(4-METHYLPHENYL)PROPAN-1-AMINEHCL: Lacks the bromine atom, which may influence its chemical properties and applications.
Properties
Molecular Formula |
C10H15BrClN |
|---|---|
Molecular Weight |
264.59 g/mol |
IUPAC Name |
(1R)-1-(4-bromo-3-methylphenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H14BrN.ClH/c1-3-10(12)8-4-5-9(11)7(2)6-8;/h4-6,10H,3,12H2,1-2H3;1H/t10-;/m1./s1 |
InChI Key |
LRWRZKDESKEZIB-HNCPQSOCSA-N |
Isomeric SMILES |
CC[C@H](C1=CC(=C(C=C1)Br)C)N.Cl |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)Br)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















